molecular formula C15H14N4O4S B5793445 4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide

4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B5793445
M. Wt: 346.4 g/mol
InChI Key: BMGPVQBGFOGUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide is a chemical compound that is commonly used in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide is not fully understood. However, it is known to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting the activity of these enzymes, 4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide can alter cellular signaling and affect various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide are varied and complex. It has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. It has also been found to affect the activity of various signaling pathways in cells, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its ability to inhibit the activity of protein kinases. This makes it a useful tool for investigating the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and working with this compound.

Future Directions

There are many potential future directions for research involving 4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide. One area of interest is the development of new protein kinase inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells. Finally, more studies are needed to explore the potential therapeutic applications of this compound in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide involves several steps. The first step is the preparation of 4-methoxy-3-nitrobenzoic acid, which is then reacted with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. The resulting compound is then reacted with 4-methyl-2-aminopyridine and carbon disulfide to form the final product.

Scientific Research Applications

4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have a variety of scientific research applications. It has been used as a probe to study the mechanism of action of protein kinase inhibitors. It has also been used as a tool to investigate the role of protein kinases in cell signaling pathways. Additionally, it has been used to study the effects of various compounds on the growth and proliferation of cancer cells.

properties

IUPAC Name

4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-9-5-6-16-13(7-9)17-15(24)18-14(20)10-3-4-12(23-2)11(8-10)19(21)22/h3-8H,1-2H3,(H2,16,17,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGPVQBGFOGUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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